

Unraveling Neuronal Signaling: Applications of Protein Kinase C (19-36) in Neuroscience Research

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Compound of Interest						
Compound Name:	Protein Kinase C (19-36)					
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A comprehensive guide detailing the application of **Protein Kinase C (19-36)**, a highly selective pseudosubstrate peptide inhibitor of Protein Kinase C (PKC), is now available for researchers, scientists, and drug development professionals in the field of neuroscience. This document provides in-depth application notes and detailed experimental protocols to facilitate the investigation of PKC-mediated signaling pathways in neuronal function and disease.

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes within the central nervous system, including synaptic plasticity, learning and memory, and neuronal excitability.[1][2] The peptide inhibitor, PKC (19-36), acts as a powerful tool to dissect the specific roles of PKC in these complex mechanisms by competitively binding to the active site of the enzyme.[3]

Application Notes

Protein Kinase C (19-36) is a synthetic peptide corresponding to the pseudosubstrate domain (residues 19-36) of PKC. It effectively inhibits PKC activity without significantly affecting other kinases such as cAMP-dependent protein kinase (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), making it a specific tool for neuroscience research.[4]

Key Applications in Neuroscience:



- Synaptic Plasticity: PKC (19-36) has been instrumental in demonstrating the requirement of PKC activity in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[5][6] Its use in electrophysiological studies helps to elucidate the role of postsynaptic PKC activation in response to synaptic stimuli.
- Ion Channel Modulation: Research utilizing PKC (19-36) has revealed the modulatory effects
 of PKC on various ion channels, including voltage-gated sodium, potassium, and calcium
 channels. By inhibiting PKC, researchers can study how this kinase influences neuronal
 excitability and action potential firing.[3][7][8]
- Receptor Function and Trafficking: The inhibitor has been employed to investigate the PKC-dependent regulation of neurotransmitter receptors, such as GABA-A receptors. These studies have shown that PKC can modulate receptor function, including channel gating and cell surface expression.[1][9]
- Signal Transduction Pathways: PKC (19-36) is a critical tool for mapping signaling cascades. For example, it has been used to confirm the involvement of PKC downstream of G-protein coupled receptors, such as the urotensin-II receptor, in mediating neuronal responses.[8]
- Drug Development: As dysregulation of PKC signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder, PKC (19-36) serves as a valuable research tool in the preclinical stages of drug development for screening and validating potential therapeutic targets.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PKC (19-36) and its application in various experimental settings.

Parameter	Value	Reference
IC50	0.18 μΜ	[10]
Ki	147 nM	

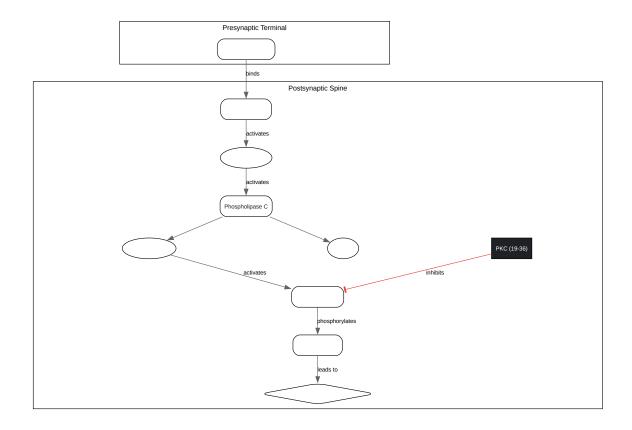


Application Area	Experimental Model	Concentration of PKC (19-36)	Observed Effect	Reference
Synaptic Plasticity (LTP)	Hippocampal Slices	10 μM (intracellular)	Blockade of LTP induction	
Synaptic Plasticity (LTD)	Hippocampal Slices	250 μM (in recording electrode)	Complete block of LTD induction	[11]
GABA-A Receptor Modulation	Hippocampal Interneurons	10 μM (intracellular)	Prevention of NRG2-mediated mIPSC amplitude decrease	[12]
Sodium Channel Modulation	Rat Brain Neurons	Not specified	Blockade of PKC-induced decrease in peak sodium current	[3]
Potassium Channel (A- Type) Modulation	Trigeminal Ganglion Neurons	10 μM (dialysis)	Abolished urotensin-II- induced decrease in IA	
Ethanol- Enhanced GABA Release	Purkinje Cells	20 μM (in pipette)	Did not block ethanol-induced increase in mIPSC frequency (postsynaptic application)	[13]

Signaling Pathways and Experimental Workflows

To visually represent the role of PKC in various neuronal processes and the utility of PKC (19-36) in their study, the following diagrams have been generated using Graphviz.

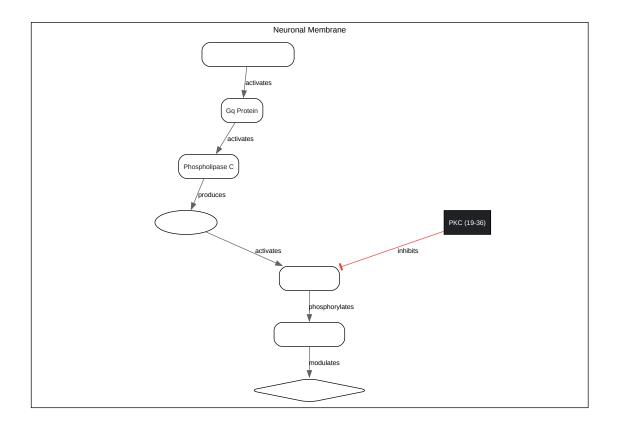




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PKC Signaling in Long-Term Potentiation (LTP).

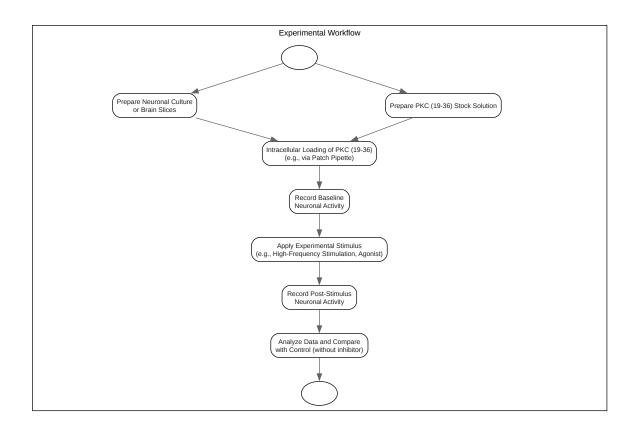




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GPCR-mediated PKC signaling and ion channel modulation.





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References

- 1. Protein kinase C regulation of GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Sodium Channel Activity by Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional modulation of brain sodium channels by protein kinase C phosphorylation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protected-site phosphorylation of protein kinase C in hippocampal long-term potentiation -PubMed [pubmed.ncbi.nlm.nih.gov]

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- 5. The role of protein kinase C in long-term potentiation: a testable model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein kinase C activity is not responsible for the expression of long-term potentiation in hippocampus PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase C-dependent modulation of Na+ currents increases the excitability of rat neocortical pyramidal neurones PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of A-Type K+ Channels by Urotensin-II Induces Sensory Neuronal Hyperexcitability Through the PKCα-ERK Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKC modulation of GABAA receptor endocytosis and function is inhibited by mutation of a dileucine motif within the receptor beta 2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Requirement of rapid Ca2+ entry and synaptic activation of metabotropic glutamate receptors for the induction of long-term depression in adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The PLC/IP3R/PKC Pathway is Required for Ethanol-enhanced GABA Release PMC [pmc.ncbi.nlm.nih.gov]
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